The synthesis of arformoterol involves several key steps that typically begin with the racemic formoterol. The process generally includes:
Technical details regarding the specific reagents and conditions used in these synthesis steps are often proprietary or vary by manufacturer, but they typically involve standard organic synthesis techniques .
The molecular formula for arformoterol is , with a molar mass of approximately 344.411 g/mol. Its structure can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 344.411 g/mol |
CAS Number | 442261-99-0 |
PubChem CID | 3083544 |
Arformoterol primarily undergoes metabolic reactions rather than typical chemical reactions seen in synthetic chemistry. The main pathways include:
These metabolic pathways contribute to its pharmacokinetics and influence its duration of action in clinical settings .
Arformoterol acts as a selective agonist for beta-2 adrenergic receptors located in the smooth muscle lining of the airways. Upon binding to these receptors, it triggers a cascade of intracellular events leading to:
The potency of arformoterol is approximately twice that of racemic formoterol due to its selective action on beta-2 receptors, with minimal effects on beta-1 receptors .
Arformoterol exhibits several notable physical and chemical properties:
Property | Value |
---|---|
pH | 4.5 - 6.5 |
Protein Binding | 52% - 65% |
Elimination Half-life | Approximately 26 hours |
Arformoterol is primarily used in clinical settings for:
While clinical trials have demonstrated its efficacy in improving lung function and reducing exacerbations in COPD patients, ongoing research continues to explore its full therapeutic potential and safety profile .
Arformoterol, designated chemically as the (R,R)-enantiomer of formoterol, represents a stereoselective long-acting β₂-adrenoceptor agonist (LABA). Racemic formoterol consists of four diastereomers: (R,R), (S,S), (R,S), and (S,R). The (R,R)-configuration is exclusively responsible for therapeutically relevant bronchodilation, exhibiting >200-fold greater β₂-agonism than the (S,S)-enantiomer in receptor-binding assays [2] [7]. Preclinical studies demonstrate that (S,S)-formoterol lacks bronchodilatory activity and may exert proinflammatory effects, including increased granulocyte macrophage-colony stimulating factor (GM-CSF) and interleukin-4 (IL-4) production [2] [5]. This enantiomeric divergence underpins the development of arformoterol as a single-isomer therapy, eliminating pharmacologically counterproductive stereoisomers.
Table 1: Pharmacological Activity of Formoterol Enantiomers
Enantiomer | β₂-Receptor Agonism | Anti-Inflammatory Activity | Proinflammatory Potential |
---|---|---|---|
(R,R) | Potent (EC₅₀: 1.2 nM) | Significant (GM-CSF inhibition) | None |
(S,S) | Negligible (EC₅₀: >1 µM) | Absent | Elevated GM-CSF/IL-4 |
Racemate | Moderate | Partial | Dose-dependent variability |
Data compiled from in vitro and animal models [2] [5].
The systematic IUPAC name for arformoterol is N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide, with a molecular formula of C₁₉H₂₄N₂O₄ and a molecular weight of 344.41 g/mol [1] [4] [6]. The tartrate salt (C₁₉H₂₄N₂O₄·C₄H₆O₆) increases molecular weight to 494.50 g/mol, enhancing crystallinity and stability [6] [9]. X-ray diffraction studies reveal that the (R,R)-configuration positions critical pharmacophores—the hydroxy groups, protonated amine, and formamide moiety—in a spatial orientation optimal for β₂-adrenoceptor binding. The aromatic rings adopt a coplanar arrangement stabilized by intramolecular hydrogen bonding (O-H···O=C), facilitating membrane penetration [3] [8].
Figure 1: Molecular Structure of Arformoterol Tartrate
Chiral Centers: - C1: (R)-configuration - C2: (R)-configuration Key Functional Groups: - Formamide (-NH-CHO) - Catechol hydroxy (-OH) - Methoxybenzyl alkyl chain - Secondary amine (-NH-)
Racemic Resolution
Traditional methods isolate arformoterol from racemic formoterol via diastereomeric salt formation with chiral acids (e.g., L-tartaric acid). This process yields <35% of the target enantiomer and requires multiple recrystallization steps, leading to significant product loss [2] [8]. Scalability is further limited by the high cost of resolving agents and stringent temperature control during crystallization.
Asymmetric Synthesis
Modern approaches employ stereoselective reactions to construct the (R,R)-configuration directly:1. Reductive Amination:- 4-Methoxyphenyl acetone reacts with (R)-1-phenylethylamine under reductive conditions (NaBH₄/H⁺), generating an enantiopure intermediate without isolating imines [8] [10].2. Chiral Reduction:- Key α-haloketone intermediates undergo asymmetric reduction using borane catalysts complexed with oxazaborolidines (e.g., Corey-Bakshi-Shibata catalyst). This achieves enantiomeric excess (ee) >98% [8] [10].3. Hydrogen Transfer:- Final deprotection utilizes ammonium formate and palladium/carbon (Pd/C) for hydrogenolysis, preserving stereochemical integrity [8].
Table 2: Comparison of Synthesis Methods
Method | Yield | Enantiomeric Excess (ee) | Key Challenges |
---|---|---|---|
Racemic Resolution | 25–35% | 95–99% | Low yield, high solvent waste |
Asymmetric Reductive Amination | 60–75% | >98% | Catalyst cost |
Chiral Borane Reduction | 70–85% | >99% | Reaction temperature control |
Solubility Profile
Arformoterol tartrate is freely soluble in dimethyl sulfoxide (DMSO) (≥50 mg/mL) but exhibits negligible water solubility (<0.05 mg/mL) [9]. This hydrophobicity necessitates specialized formulations for nebulization. Propylene glycol and ethanol are common co-solvents in inhalation solutions, enhancing drug delivery to the deep lung [5] [9].
Stability Concerns
The catechol moiety in arformoterol renders it susceptible to oxidative degradation under ambient oxygen and light exposure, forming quinone derivatives. Degradation kinetics show:
Formulation Challenges
Table 3: Physicochemical Properties of Arformoterol Tartrate
Property | Value | Method |
---|---|---|
Molecular Weight | 494.50 g/mol | Mass spectrometry |
Partition Coefficient (Log P) | 2.21 | HPLC measurement |
Melting Point | 168–172°C (dec.) | Differential scanning calorimetry |
pKa | 8.61 (amine), 9.81 (phenol) | Potentiometric titration |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7